N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide
Description
N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide is a fluorinated amide derivative characterized by a 4-fluorophenyl group attached to an ethylamine backbone, with a 3-methylbutanamide moiety. The molecular ion (M⁺) for 8f is observed at m/z 221 via EI-MS, with a base peak at m/z 120 corresponding to the 4-hydroxyphenethylamine fragment . This suggests that fluorination at the phenyl group would minimally alter molecular weight (expected M⁺ ~223) but significantly influence electronic properties and lipophilicity.
Properties
Molecular Formula |
C13H18FNO |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H18FNO/c1-10(2)9-13(16)15-8-7-11-3-5-12(14)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,15,16) |
InChI Key |
QUGNQBROAYIBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenethylamine and 3-methylbutanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-fluorophenethylamine is reacted with 3-methylbutanoyl chloride in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may be used in the development of new drugs or as a tool to study biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to specific targets, while the amide moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Substituted Amides and Sulfonamides
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- Fluorine vs.
- Heterocyclic Modifications : Benzothiazole derivatives (e.g., ) introduce planar aromatic systems, favoring interactions with hydrophobic protein pockets .
- Sulfonamide vs. Amide : Sulfonamides () exhibit stronger hydrogen-bonding capacity and acidity compared to amides, influencing target engagement .
Backbone and Functional Group Variations
Piperidine and Azabicyclo Derivatives
Compounds such as N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate (10a) () feature rigid bicyclic frameworks and tertiary amines. These structural elements confer higher molecular complexity (e.g., 10a: ~550 g/mol) and basicity, contrasting with the linear aliphatic chain of the target compound .
Indole and Pyrazole Derivatives
- 2-(4-Fluorophenyl)-3-methyl-1H-indole () contains an indole ring, enabling π-π stacking with aromatic residues.
- N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide () incorporates an indazole scaffold, which may improve metabolic stability but increases steric hindrance .
Pharmacological Implications (Inferred from Structural Data)
- Lipophilicity : Fluorination in the target compound likely improves blood-brain barrier penetration relative to hydroxylated analogs like 8f .
- Synthetic Accessibility : Linear amides (e.g., target compound) are synthetically simpler than bicyclic derivatives (), favoring scalable production .
- Target Selectivity : Sulfonamides () and heterocycles () may exhibit divergent target profiles due to variations in hydrogen-bonding and steric effects.
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-3-methylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by an amide functional group, a branched alkyl chain, and a fluorinated phenyl group. The presence of the 4-fluorophenyl substituent suggests enhanced interactions with biological targets, which may lead to various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 237.27 g/mol. Its structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 237.27 g/mol |
| Functional Groups | Amide, Fluorinated Phenyl |
| Structural Features | Branched Alkyl Chain |
This compound exhibits its biological activity primarily through its interaction with specific molecular targets, including receptors and enzymes. The compound's mechanism of action involves modulation of these targets, leading to various biological effects. Research indicates that the fluorinated phenyl group enhances binding affinity, which is critical for its pharmacological efficacy.
Inhibitory Effects on Transporters
Recent studies have highlighted the compound's role as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. These transporters are crucial in regulating adenosine levels within cells, and their inhibition can have significant implications for conditions such as cancer and inflammatory diseases. The presence of halogen substitutions, like the fluorine atom in this compound, has been shown to enhance inhibitory effects against these transporters.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the piperazine ring and the fluorophenyl group significantly affect selectivity and potency against different ENTs. For instance, compounds with varying halogen substitutions demonstrate distinct inhibitory profiles, suggesting that fine-tuning these structural components could optimize therapeutic outcomes .
Case Studies
- Inhibition Studies : In vitro experiments have demonstrated that this compound exhibits non-competitive inhibition characteristics against ENTs. Molecular docking studies suggest that it occupies a unique binding site within the transporter proteins, enabling selective inhibition without adversely affecting cell viability.
- Therapeutic Potential : Given its ability to modulate nucleoside transporters, this compound is being explored as a candidate for treating diseases associated with adenosine dysregulation. Its structural features allow for further modifications aimed at developing new therapeutic agents.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Inhibition of ENTs | Effective non-competitive inhibitor; enhances adenosine regulation |
| Structure-Activity Relationship | Modifications in structure significantly impact potency and selectivity |
| Therapeutic Applications | Potential treatment for cancer and inflammatory diseases |
Q & A
Q. Example SAR Table
| Substituent Modification | Bioactivity (IC₅₀) | Key Finding |
|---|---|---|
| 4-Fluorophenyl (Parent) | 1.2 µM | Baseline |
| 4-Chlorophenyl | 0.8 µM | Improved potency |
| 4-Methoxyphenyl | 2.5 µM | Reduced activity |
How to resolve discrepancies in biological assay data?
Advanced
Contradictions may arise from assay conditions or off-target effects:
- Dose-response validation : Repeat assays with 8–10 concentration points to confirm dose dependency .
- Orthogonal assays : Use fluorescence polarization (FP) and surface plasmon resonance (SPR) to cross-validate binding affinities .
- Cellular context : Compare results in primary cells vs. immortalized lines to rule out cell-type-specific artifacts .
What in vitro models are suitable for initial bioactivity screening?
Basic
Prioritize models aligned with hypothesized targets:
- Antimicrobial assays : Staphylococcus aureus MIC assays for broad-spectrum activity screening .
- Cancer cell lines : NCI-60 panel for cytotoxicity profiling (e.g., IC₅₀ in MCF-7 or A549 cells) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases if a specific pathway is targeted .
What computational methods predict receptor-ligand interactions?
Q. Advanced
- Glide docking : Use Schrödinger’s Glide for flexible ligand docking with OPLS-AA force fields. This method outperforms GOLD and FlexX in accuracy (<1 Å RMSD in 50% of cases) .
- MD simulations : Run 100-ns simulations in Desmond to assess binding stability and hydration effects .
- Free energy perturbation (FEP) : Quantify substituent contributions to binding ΔΔG (e.g., fluorine’s hydrophobic vs. electronic effects) .
How to optimize solubility and stability for in vivo studies?
Q. Advanced
- pH-dependent stability : Test degradation in PBS (pH 2–8) at 37°C; use HPLC to monitor intact compound .
- Prodrug strategies : Introduce ester or phosphate groups to enhance aqueous solubility .
- Co-solvent systems : Use 10% DMSO/PEG-400 for intravenous formulations .
What analytical techniques assess purity and stability?
Q. Basic
- HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm .
- Karl Fischer titration : Quantify residual water (<0.1% w/w) in lyophilized samples .
- Accelerated stability testing : 40°C/75% RH for 4 weeks to predict shelf life .
How to address low yield in multi-step synthesis?
Q. Advanced
- Intermediate trapping : Isolate unstable intermediates via flash freezing or silylation .
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling reactions; optimize ligand ratios (e.g., XPhos) .
- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic steps .
How to validate target engagement in complex biological systems?
Q. Advanced
- Cellular thermal shift assay (CETSA) : Monitor target protein melting shifts after compound treatment .
- Photoaffinity labeling : Incorporate azide or diazirine tags for pull-down assays and target identification .
- CRISPR knockdown : Confirm activity loss in target-knockout cell lines to establish specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
